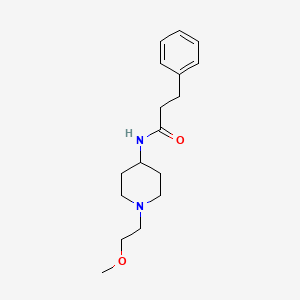
N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide” is a chemical compound . It is related to the class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of related compounds such as [1-(2-methoxyethyl)piperidin-4-yl]methanamine has been documented . The InChI code for this compound is 1S/C9H20N2O/c1-12-7-6-11-4-2-9(8-10)3-5-11/h9H,2-8,10H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as [1-(2-methoxyethyl)piperidin-4-yl]methanamine have been documented . This compound has a molecular weight of 172.27 and is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Compounds analogous to "N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide" are frequently synthesized and investigated for their biological activities. For example, studies have focused on the development of novel compounds for upregulating LDL receptors, indicating a potential application in managing cholesterol levels and cardiovascular diseases (Ito et al., 2002).
Antagonist and Agonist Properties
- Research on similar compounds has led to the exploration of their antagonist and agonist properties, particularly concerning various receptors like muscarinic (M3) receptors, which are crucial in treating disorders related to the gastrointestinal and central nervous systems (Broadley et al., 2011).
Drug Discovery and Development
- The chemical frameworks similar to the queried compound have been pivotal in drug discovery efforts, especially in identifying novel entities with potential therapeutic applications. This includes the design and synthesis of compounds targeting specific receptors or biological pathways, demonstrating the importance of such compounds in medicinal chemistry and pharmacology research (Haghighatnia et al., 2012).
Pharmacokinetic Studies
- Some studies have also focused on understanding the pharmacokinetic properties of similar compounds, which is critical for the development of drugs with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This research helps in optimizing drug design for better therapeutic efficacy and minimal side effects (Teffera et al., 2013).
Chemical Synthesis and Characterization
- The synthesis and characterization of compounds with similar structures have been extensively studied, demonstrating the diverse synthetic routes and methodologies that can be employed to obtain compounds with desired chemical and physical properties. This area of research is fundamental for the advancement of chemistry and the development of new materials and drugs (Khatiwora et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide” and related compounds may have potential applications in drug design and synthesis in the future.
Wirkmechanismus
Target of Action
“N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide” is a piperidine derivative . Piperidine derivatives are known to interact with a variety of targets in the body, including various receptors and enzymes . The specific target of this compound would depend on its exact structure and functional groups.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide” would depend on its chemical structure. Piperidine derivatives can have diverse pharmacokinetic properties .
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-21-14-13-19-11-9-16(10-12-19)18-17(20)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBRQIEQPUHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


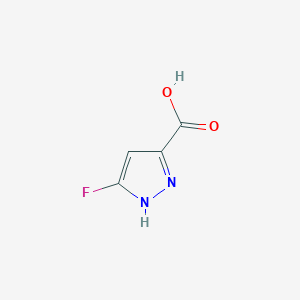
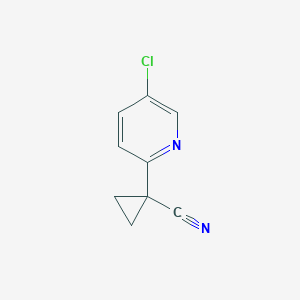
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2633567.png)
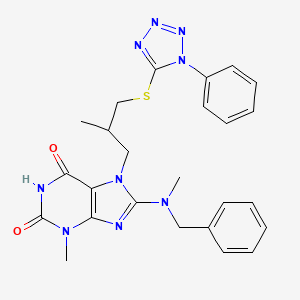
![N-(sec-butyl)-1-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633572.png)
![4-benzyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633573.png)


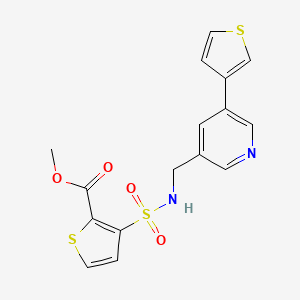
![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2633579.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633580.png)
![Methyl 6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2633581.png)
![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2633583.png)